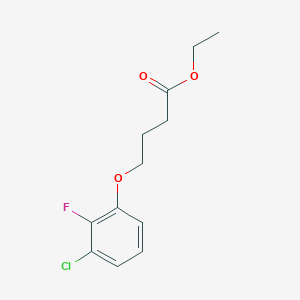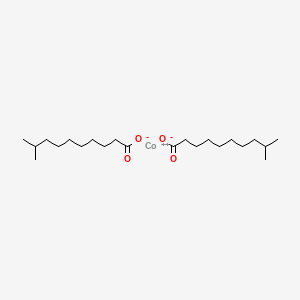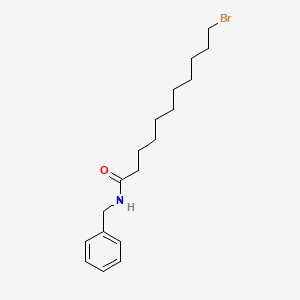
N-Benzyl-11-bromoundecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-11-bromoundecanamide is a chemical compound with the molecular formula C18H28BrNO It is characterized by the presence of a benzyl group attached to an 11-bromoundecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-11-bromoundecanamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the brominating agent. The reaction is catalyzed by benzoyl peroxide and carried out under reflux conditions . The resulting brominated intermediate is then reacted with benzylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-Benzyl-11-bromoundecanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of N-substituted derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
N-Benzyl-11-bromoundecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of N-Benzyl-11-bromoundecanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-Benzyl-11-chloroundecanamide
- N-Benzyl-11-iodoundecanamide
- N-Benzyl-11-fluoroundecanamide
Comparison
N-Benzyl-11-bromoundecanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis .
特性
CAS番号 |
71322-53-7 |
|---|---|
分子式 |
C18H28BrNO |
分子量 |
354.3 g/mol |
IUPAC名 |
N-benzyl-11-bromoundecanamide |
InChI |
InChI=1S/C18H28BrNO/c19-15-11-6-4-2-1-3-5-10-14-18(21)20-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21) |
InChIキー |
MFJWNWDVRYECRV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


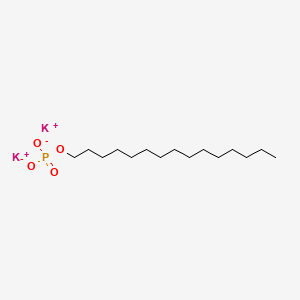
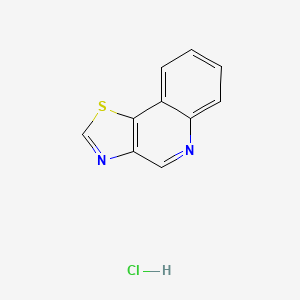
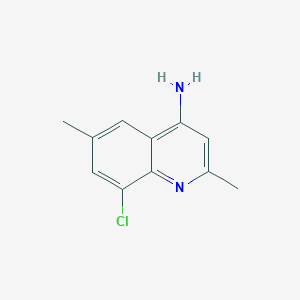

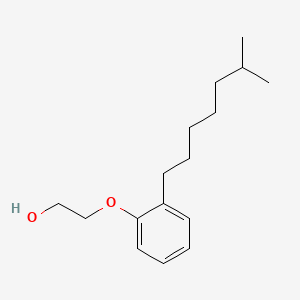
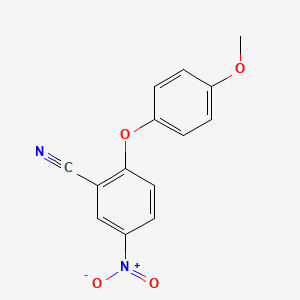
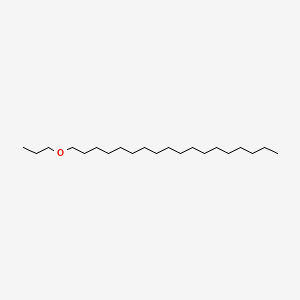
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
![9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B12641482.png)
